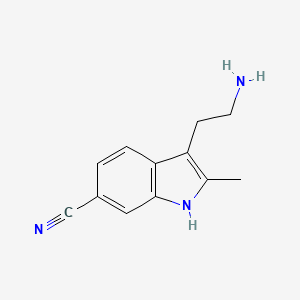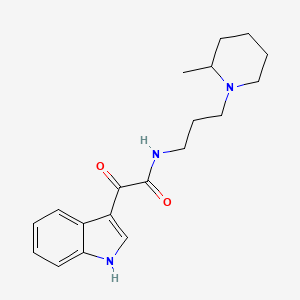![molecular formula C23H18FN3O3 B2781972 phenacyl (E)-3-[1-(2-cyanoethyl)-3-(4-fluorophenyl)pyrazol-4-yl]prop-2-enoate CAS No. 956784-12-6](/img/structure/B2781972.png)
phenacyl (E)-3-[1-(2-cyanoethyl)-3-(4-fluorophenyl)pyrazol-4-yl]prop-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenacyl (E)-3-[1-(2-cyanoethyl)-3-(4-fluorophenyl)pyrazol-4-yl]prop-2-enoate is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. The compound is synthesized using a specific method that involves the reaction of different chemical reagents.
Applications De Recherche Scientifique
Biomedical Applications
This compound may have potential applications in the biomedical field due to its structural similarity to phenylboronic pinacol esters, which are used as boron-carriers suitable for neutron capture therapy . Its stability in physiological conditions could be leveraged for drug delivery systems, particularly in targeting cancer cells.
Enzyme Inhibition for Obesity Treatment
Phenacyl esters, such as Z57012301, have been studied for their inhibitory activity against pancreatic lipase, which is a strategy for treating obesity . The compound’s ability to inhibit this enzyme could be explored further for developing new anti-obesity drugs.
Fragrance Industry Applications
The fixative properties of similar compounds suggest that Z57012301 could be used to slow the evaporation of fragrances in perfumery, enhancing the longevity of scents in fine fragrances and eau-de-toilette applications .
Plant Chemical Defense
Compounds with hydroxylated derivatives, akin to Z57012301, have been found to play a role in plant chemical defense mechanisms without causing autotoxicity . This suggests potential agricultural applications in developing natural pesticides or herbivores’ deterrents.
Material Science and Engineering
The compound’s structural features may be beneficial in material science, particularly in the synthesis and modification of nanomaterials like zinc oxide nanoparticles, which have applications in sensors, supercapacitors, and catalysis .
Photocatalysis and Photoelectronic Devices
Due to its molecular structure, Z57012301 could be involved in the development of photocatalytic materials and photoelectronic devices, leveraging its potential light-responsive properties .
Medicinal Chemistry
The compound’s framework is similar to molecules used in medicinal chemistry for constructing multi-stimuli-responsive materials, which could lead to advancements in tissue repair, medical devices, and theranostics .
Organic Synthesis and Catalysis
The structural complexity of Z57012301 makes it a candidate for use in organic synthesis, particularly in reactions requiring precise molecular modifications, such as Rhodium-catalyzed transformations .
Orientations Futures
Propriétés
IUPAC Name |
phenacyl (E)-3-[1-(2-cyanoethyl)-3-(4-fluorophenyl)pyrazol-4-yl]prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18FN3O3/c24-20-10-7-18(8-11-20)23-19(15-27(26-23)14-4-13-25)9-12-22(29)30-16-21(28)17-5-2-1-3-6-17/h1-3,5-12,15H,4,14,16H2/b12-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZLKXSJKNUJUBT-FMIVXFBMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)COC(=O)C=CC2=CN(N=C2C3=CC=C(C=C3)F)CCC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)COC(=O)/C=C/C2=CN(N=C2C3=CC=C(C=C3)F)CCC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
phenacyl (E)-3-[1-(2-cyanoethyl)-3-(4-fluorophenyl)pyrazol-4-yl]prop-2-enoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-fluorophenyl)-N'-[2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]urea](/img/structure/B2781890.png)
![2-{2-[(4-Chlorobenzyl)sulfonyl]phenyl}-5-(4-methylphenyl)-1,3,4-oxadiazole](/img/structure/B2781891.png)
![N-(furan-2-ylmethyl)-2-(4-methoxyphenyl)-5-[(2-methylprop-2-en-1-yl)oxy]-1-benzofuran-3-carboxamide](/img/structure/B2781892.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-[2-oxo-5-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl]acetamide](/img/structure/B2781895.png)
![2-Benzyl-6-(4-ethoxyphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)
![Ethyl 2-bromo-2-[1-(2-bromoethoxy)cyclobutyl]acetate](/img/structure/B2781899.png)


![N-cyclohexyl-1-(2,4-dimethylphenyl)-N-methyl-1H-pyrazolo[3,4-b]pyridin-4-amine](/img/structure/B2781902.png)
![N-cyclopentyl-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxamide](/img/structure/B2781903.png)
![2-(6-benzyl-2-methyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(1-(p-tolyl)ethyl)acetamide](/img/structure/B2781907.png)
![2-([1,1'-biphenyl]-4-yl)-N-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2781909.png)
![N-(benzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-1-ethyl-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2781911.png)